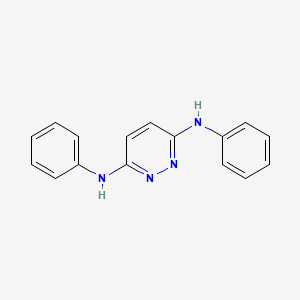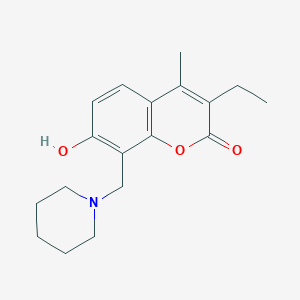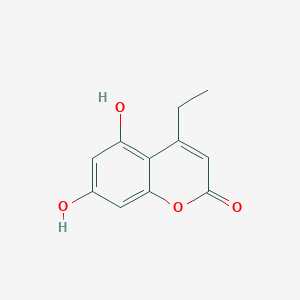![molecular formula C16H12F3NO B5912368 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diaryl-substituted olefins and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. By inhibiting COX-2 activity, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the major advantages of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is its relatively simple synthesis method, which makes it an attractive target for medicinal chemistry research. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. However, one of the limitations of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapy. Moreover, future studies could focus on elucidating the exact mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and identifying its molecular targets. Additionally, research could be conducted to improve the solubility of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in water, thereby making it more suitable for use in lab experiments. Finally, further studies could be conducted to investigate the potential side effects of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and to determine its safety profile.
合成法
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one involves the reaction between 2,4-difluoroaniline and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds via a Schiff base intermediate, which is then reduced to yield the desired product. The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is relatively simple and can be carried out in a few steps, making it an attractive target for medicinal chemistry research.
科学的研究の応用
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis and neuropathic pain. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been found to exhibit anticancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXWXRQELNJMTM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)F)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)F)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)


![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)


![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)